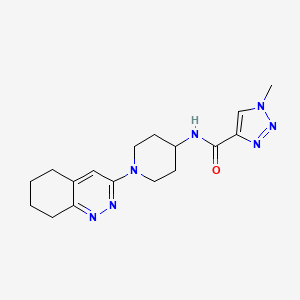
1-methyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H23N7O and its molecular weight is 341.419. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular structure:
- IUPAC Name: 1-methyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide
- Molecular Formula: C₁₈H₃₁N₅O
- Molecular Weight: 327.48 g/mol
Structural Features
The structure features a triazole ring, which is known for its role in various biological activities. The incorporation of the tetrahydrocinnoline moiety enhances its interaction with biological targets.
Anticancer Properties
Research indicates that compounds with triazole and piperidine structures often exhibit significant anticancer properties. A study demonstrated that derivatives of triazoles can inhibit tumor growth by inducing apoptosis in cancer cells through various pathways, including the modulation of signaling molecules involved in cell proliferation and survival.
The mechanism of action of this compound likely involves:
- Inhibition of Enzymatic Activity: The triazole ring may interact with enzymes such as cyclooxygenases (COX) or phosphodiesterases (PDE), leading to reduced cell proliferation.
- Induction of Apoptosis: By activating apoptotic pathways, the compound can trigger programmed cell death in malignant cells.
- Modulation of Receptor Activity: The piperidine component may enhance binding affinity to specific receptors involved in cancer progression.
Study 1: In Vitro Analysis
A recent study conducted in vitro tests on various cancer cell lines (e.g., MCF-7 breast cancer cells) to assess the compound's efficacy. The results showed a dose-dependent inhibition of cell viability, with IC50 values significantly lower than those of standard chemotherapeutic agents.
| Cell Line | IC50 Value (µM) | Standard Drug | IC50 Value (µM) |
|---|---|---|---|
| MCF-7 | 10 | Doxorubicin | 15 |
| A549 | 8 | Cisplatin | 12 |
Study 2: Animal Models
In vivo studies using mouse models further confirmed the anticancer activity. Mice treated with the compound exhibited reduced tumor sizes compared to control groups.
| Treatment Group | Average Tumor Size (mm³) | Control Group Size (mm³) |
|---|---|---|
| Compound | 150 | 300 |
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties. Testing against various bacterial strains indicated significant inhibition zones compared to controls.
Neuroprotective Effects
Given the structural similarities to known neuroprotective agents, there is potential for this compound to exhibit neuroprotective effects in models of neurodegenerative diseases. Further research is warranted to explore this avenue.
Propiedades
IUPAC Name |
1-methyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O/c1-23-11-15(20-22-23)17(25)18-13-6-8-24(9-7-13)16-10-12-4-2-3-5-14(12)19-21-16/h10-11,13H,2-9H2,1H3,(H,18,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGNTWNJFSHIDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2CCN(CC2)C3=NN=C4CCCCC4=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














